molecular formula C21H22Cl2N2O3 B2774172 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide CAS No. 941991-43-1

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide

Cat. No.: B2774172
CAS No.: 941991-43-1
M. Wt: 421.32
InChI Key: SJEOZPBNVFBJSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide is a useful research compound. Its molecular formula is C21H22Cl2N2O3 and its molecular weight is 421.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2N2O3/c1-2-3-10-25-18-7-6-16(11-14(18)4-9-21(25)27)24-20(26)13-28-19-8-5-15(22)12-17(19)23/h5-8,11-12H,2-4,9-10,13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJEOZPBNVFBJSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of quinoline derivatives known for their diverse pharmacological effects. Its structure can be broken down as follows:

  • Quinoline Core : Provides the basis for various biological interactions.
  • Butyl Group : Enhances lipophilicity, potentially aiding in membrane penetration.
  • Dichlorophenoxy Group : May contribute to specific receptor interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to function as an enzyme inhibitor by binding to active sites on target proteins. This interaction disrupts normal biochemical pathways, which can lead to various therapeutic effects.

Anticancer Activity

Research indicates that compounds with similar structures demonstrate significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested : Human Molt 4/C8 and CEM T-lymphocytes.
  • Findings : Related compounds have shown lower IC(50) values than established chemotherapeutics like melphalan, suggesting a promising anticancer profile .

Antimicrobial Properties

The potential antimicrobial activity of quinoline derivatives has been explored in several studies. While specific data on this compound's efficacy is limited, related compounds have shown activity against bacterial strains and fungi.

Case Studies and Research Findings

StudyObjectiveFindings
Study 1Evaluate cytotoxicity against cancer cellsThe compound exhibited IC(50) values significantly lower than standard treatments in murine P388 cells .
Study 2Investigate antimicrobial propertiesRelated quinoline derivatives demonstrated broad-spectrum antimicrobial activity .
Study 3Assess enzyme inhibitionThe compound inhibited specific enzymes involved in cancer metabolism .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, it is useful to compare it with related compounds:

Compound NameStructure FeaturesBiological Activity
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylphenoxy)acetamideSimilar core with different substituentsModerate anticancer activity
N-(1-butyl-2-hydroxyquinolin-6-yl)-4-chlorobenzamideHydroxy group instead of oxoEnhanced enzyme inhibition potential

Scientific Research Applications

Pharmacological Applications

1. Anti-Cancer Activity

Research indicates that N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide exhibits significant anti-cancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:

  • Melanoma Treatment : A study showed that this compound reduced cell viability in B16F10 melanoma cells significantly at concentrations above 5 μM over 48 hours. This suggests its potential as a therapeutic agent for skin cancers .
  • Mechanism of Action : The compound may exert its anti-cancer effects through enzyme inhibition and receptor modulation, impacting pathways critical for cancer cell survival and proliferation .

2. Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Studies suggest that it may mitigate neuronal damage in models of neurodegeneration through antioxidant mechanisms. This positions it as a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis and Industrial Applications

Synthesis Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Quinoline Core : Utilizing a Pfitzinger reaction where an aniline derivative reacts with an aldehyde.
  • Introduction of the Butyl Group : Achieved through alkylation using butyl bromide.
  • Formation of the Acetamide Linkage : This is accomplished by reacting the quinoline derivative with 2-(2,4-dichlorophenoxy)acetyl chloride in the presence of triethylamine.

These methods can be optimized for industrial production to maximize yield and minimize environmental impact.

Case Studies

Several case studies have highlighted the applications and effects of this compound:

  • Study on Melanoma Treatment : Investigated the effects on melanoma cells with promising results indicating reduced proliferation compared to controls .
  • Neuroprotective Effects : Explored in models of neurodegeneration revealing potential benefits in protecting neuronal integrity from oxidative stress .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves multi-step reactions starting with functionalization of the tetrahydroquinoline core. Key steps include:

Acylation : Reacting the tetrahydroquinoline intermediate with 2,4-dichlorophenoxyacetyl chloride in the presence of a base (e.g., Na₂CO₃) under anhydrous conditions in dichloromethane (CH₂Cl₂) .

Purification : Post-reaction, the crude product is washed with dilute HCl to remove unreacted reagents, followed by drying over Na₂SO₄. Final purification employs silica gel chromatography with gradient elution (e.g., 0–8% MeOH in CH₂Cl₂) or recrystallization from ethyl acetate .

  • Optimization : Reaction yields (e.g., 58% in ) depend on stoichiometric ratios, temperature control (room temperature to reflux), and iterative addition of reagents to drive completion.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.69 ppm for aromatic protons, 168.6 ppm for carbonyl carbons) verify substituent positions and purity .
  • Mass Spectrometry : ESI/APCI(+) confirms molecular weight (e.g., [M+H]⁺ at m/z 347 in ).
  • Chromatography : HPLC or TLC monitors reaction progress and purity (>95% by area normalization) .

Advanced Research Questions

Q. What strategies resolve discrepancies in biological activity data across studies, particularly for anticancer or antimicrobial assays?

  • Approach :

Assay Standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., doxorubicin) to normalize activity metrics .

Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., dichlorophenoxy vs. methoxyphenyl groups) on target binding using molecular docking .

Data Validation : Replicate conflicting studies under identical conditions (pH, solvent, incubation time) to isolate variables .

  • Case Study : notes that ethyl vs. methyl substituents on the benzoyl group alter IC₅₀ values by up to 50%, highlighting substituent-dependent activity.

Q. How can reaction yields be improved for large-scale synthesis without compromising purity?

  • Optimization Strategies :

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) may accelerate coupling reactions .
  • Solvent Selection : Polar aprotic solvents (DMF or DMSO) enhance solubility of intermediates .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining >90% yield in analogous compounds .
    • Trade-offs : Higher temperatures risk side reactions (e.g., hydrolysis of acetamide groups), necessitating real-time TLC monitoring .

Q. What mechanisms underlie the compound’s potential enzyme inhibition (e.g., kinase or protease targets)?

  • Methodological Framework :

Enzyme Assays : Measure inhibition kinetics (Km/Vmax) using fluorogenic substrates .

Molecular Dynamics Simulations : Model interactions between the dichlorophenoxy group and catalytic sites (e.g., ATP-binding pockets in kinases) .

Mutagenesis Studies : Identify critical residues by alanine-scanning mutations in target enzymes .

  • Insights : The tetrahydroquinoline core mimics purine scaffolds, enabling competitive inhibition in kinase assays .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility or stability data reported in literature?

  • Root Cause Analysis :

  • Solubility Variability : Differences in solvent polarity (e.g., DMSO vs. aqueous buffers) and pH (e.g., protonation of the acetamide group) significantly alter solubility .
  • Stability Issues : Degradation under UV light or elevated temperatures (e.g., >40°C) may explain discrepancies. Stability studies using accelerated aging protocols (40°C/75% RH) are recommended .
    • Mitigation : Standardize storage conditions (-20°C under nitrogen) and pre-test solubility in assay buffers .

Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

  • Protocols :

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of chloro-containing intermediates .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl) before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.